molecular formula C12H8Br2N2 B073510 4,4'-Dibromoazobenzene CAS No. 1601-98-5

4,4'-Dibromoazobenzene

Cat. No.: B073510
CAS No.: 1601-98-5
M. Wt: 340.01 g/mol
InChI Key: LTPLLZWVPBTAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dibromoazobenzene is an organic compound with the molecular formula C₁₂H₈Br₂N₂. It belongs to the azobenzene family, characterized by the presence of a diazene group (-N=N-) linking two phenyl rings. The compound is notable for its photoisomerization properties, which allow it to switch between trans and cis configurations under specific light conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dibromoazobenzene can be synthesized through several methods, including the azo coupling reaction, Mills reaction, and Wallach reaction. One common method involves the oxidation of 4-bromoaniline using active manganese dioxide (MnO₂) as an oxidizing agent . The reaction typically occurs in a solvent like dichloromethane at elevated temperatures (around 50°C) under reflux conditions for several hours .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-dibromoazobenzene often involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate supported on iron sulfate. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dibromoazobenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Azobenzene: The parent compound of the azobenzene family, lacking the bromine substituents.

    4,4’-Dichloroazobenzene: Similar structure but with chlorine atoms instead of bromine.

    4,4’-Dimethylazobenzene: Contains methyl groups instead of bromine atoms.

Uniqueness of 4,4’-Dibromoazobenzene: 4,4’-Dibromoazobenzene is unique due to the presence of bromine atoms, which enhance its reactivity and photoisomerization properties compared to its analogs. The bromine substituents also make it a valuable intermediate for further chemical modifications .

Properties

IUPAC Name

bis(4-bromophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPLLZWVPBTAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314439
Record name 4,4′-Dibromoazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-98-5
Record name 4,4′-Dibromoazobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1601-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azobenzene, 4,4'-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dibromoazobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4′-Dibromoazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1601-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dibromoazobenzene
Reactant of Route 2
Reactant of Route 2
4,4'-Dibromoazobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4'-Dibromoazobenzene
Reactant of Route 4
Reactant of Route 4
4,4'-Dibromoazobenzene
Reactant of Route 5
Reactant of Route 5
4,4'-Dibromoazobenzene
Reactant of Route 6
Reactant of Route 6
4,4'-Dibromoazobenzene
Customer
Q & A

Q1: What is unique about azobenzene molecules, and how does 4,4'-dibromoazobenzene exemplify this?

A1: Azobenzene molecules are known for their photoisomerization properties. [, , ] This means they can switch between different structural forms (trans and cis isomers) when exposed to light, particularly UV light. This compound demonstrates this property, with research showing a decrease in its trans absorption peak at 343 nm and an increase in its cis absorption peak at 435 nm under UV irradiation. [] This characteristic makes azobenzene derivatives, including this compound, interesting for applications like light-responsive materials.

Q2: How is this compound used in polymer chemistry?

A2: this compound serves as a valuable building block in synthesizing conjugated polymers. [, ] Its two bromine atoms allow it to react with other monomers via Pd-catalyzed coupling reactions, creating polymers with azobenzene units incorporated into their main chains. [] These polymers often exhibit interesting optical properties, such as the green reflective films discussed in one study. [] Researchers can tune the polymer's properties further by using different co-monomers or modifying the azobenzene structure.

Q3: Does the incorporation of this compound affect the properties of the resulting polymers?

A3: Yes, incorporating this compound significantly impacts the polymers' properties. For instance, polyaniline analogs containing azobenzene units exhibit a distinct green luster in thick films, a property not observed in analogs without the azobenzene moiety. [] This change in reflection color highlights the influence of this compound on the polymer's optical characteristics.

Q4: What interesting catalytic activity does this compound enable in the context of palladium catalysis?

A4: Research has revealed that a palladium catalyst can undergo intramolecular transfer across the nitrogen-nitrogen double bond (N=N) present in this compound. [] This finding was leveraged to achieve unstoichiometric Suzuki–Miyaura polycondensation, leading to high-molecular-weight conjugated polymers with controlled end-group functionality. This unique catalytic activity opens up possibilities for designing sophisticated polymer architectures.

Q5: Beyond polymers, what other applications utilize the unique properties of this compound?

A5: this compound plays a crucial role in synthesizing organometallic ruthenium complexes. [, ] Researchers have characterized two isomers of a bis[5-bromo-2-(4-bromophenyldiazenyl)phenyl]dicarbonylruthenium(II) complex, both incorporating cyclometallated this compound ligands. [, ] These complexes demonstrate the versatility of this compound in coordinating with metal centers, opening avenues for further exploration in organometallic chemistry and catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.